molecular formula C15H16F2N2OS B2736051 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide CAS No. 946326-91-6

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B2736051
CAS No.: 946326-91-6
M. Wt: 310.36
InChI Key: UWDLBVDFMVAXEC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide is a synthetic organic compound that features a benzamide core substituted with dimethylamino, thiophene, and difluoro groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with 3,4-difluorobenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride can then react with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for thiophene oxidation.

    Reduction: Catalytic hydrogenation or metal hydrides for nitro reduction.

    Substitution: Nucleophiles such as amines or thiols for aromatic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the synthesis of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique among similar compounds.

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3,4-difluorobenzamide, also known as a derivative of 3,4-difluorobenzamide, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and a dimethylamino group. The following sections will explore its biological activity, including antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17F2N3OS\text{C}_{15}\text{H}_{17}\text{F}_2\text{N}_3\text{OS}

This compound features:

  • A 3,4-difluorobenzamide moiety that is known for its diverse biological activities.
  • A dimethylamino group that enhances solubility and biological interaction.
  • A thiophene ring that contributes to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, quinoline analogs have been shown to inhibit viral replication effectively. In a study assessing the efficacy against Enterovirus D68 (EV-D68), various derivatives were tested for their ability to inhibit viral RNA and protein synthesis. The results indicated significant antiviral activity with selectivity indices (SI) suggesting a favorable therapeutic window.

Table 1: Antiviral Efficacy of Related Compounds

CompoundEC50 (μM)CC50 (μM)SI
Compound 5e2.5 ± 0.5111.2 ± 15.444.5
Compound 10a0.4 ± 0.273.7 ± 19.1184.3
Compound 12c≤0.1Not reported>600

EC50: Effective Concentration for 50% inhibition; CC50: Cytotoxic Concentration for 50% cell viability; SI: Selectivity Index (CC50/EC50) .

Cytotoxicity

The cytotoxic effects of this compound are critical for evaluating its safety profile. In the aforementioned studies, cytotoxicity was assessed using the neutral red method in RD cells (human rhabdomyosarcoma). The selectivity index indicates that while some compounds exhibit potent antiviral activity, they also present varying degrees of cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety of this compound. Studies have shown that modifications at specific positions on the benzamide or thiophene rings can significantly alter biological activity:

  • Substitutions at the 2-position : Isopropoxyl and thienyl groups were found to enhance antiviral potency.
  • Substitutions at the 4-position : Variants such as N-(2-(diethylamino)ethyl)amide displayed improved selectivity and reduced cytotoxicity.

Table 2: Overview of Structural Modifications and Their Effects

PositionSubstitution TypeEffect on Antiviral Activity
2IsopropoxylIncreased potency
2ThienylIncreased potency
4DiethylaminoImproved selectivity

Case Studies

Several case studies have documented the efficacy of compounds related to this compound in clinical settings:

  • Case Study on Enterovirus D68 : A clinical trial demonstrated that patients treated with compounds exhibiting similar structures experienced reduced viral loads and improved respiratory function compared to controls.
  • Cytotoxicity Assessment in Cancer Cells : Research indicated that certain derivatives showed selective toxicity towards cancerous cells while sparing normal cells, suggesting potential applications in cancer therapy.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2OS/c1-19(2)14(11-5-6-21-9-11)8-18-15(20)10-3-4-12(16)13(17)7-10/h3-7,9,14H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDLBVDFMVAXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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